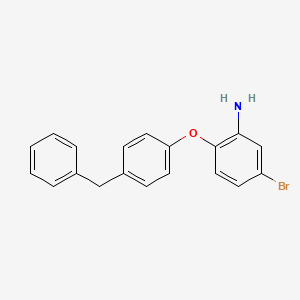

2-(4-Benzylphenoxy)-5-bromoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylphenoxy)-5-bromoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO/c20-16-8-11-19(18(21)13-16)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCVUDYUKFJBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Functionalized Aromatic Amines and Aryl Ethers

To understand the potential of 2-(4-Benzylphenoxy)-5-bromoaniline, it is essential to first consider the chemical families to which it belongs: functionalized aromatic amines and aryl ethers. These two classes of compounds are fundamental in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of commercially and biologically important molecules. fiveable.mefiveable.me

Aromatic Amines are organic compounds where an amino group (-NH₂) is directly attached to an aromatic ring. fiveable.mefiveable.me This structural feature imparts unique chemical properties, making them less basic than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. fiveable.mefiveable.me They are pivotal starting materials in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. fiveable.menih.govsundarbanmahavidyalaya.in The amino group can be readily transformed into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions, allowing for extensive molecular diversification. fiveable.me

Aryl Ethers consist of an oxygen atom connected to two aryl groups or one aryl and one alkyl group. fiveable.me They are characterized by the C-O-C ether linkage, which is generally stable. This stability, combined with the reactivity of the aromatic rings, makes aryl ethers valuable scaffolds in organic synthesis. fiveable.me Traditional synthesis methods include the Williamson ether synthesis, while modern approaches often utilize copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, which allow for the formation of the aryl ether linkage under milder conditions. organic-chemistry.orgrsc.orgacs.org These compounds are integral to the structure of many natural products and pharmaceuticals.

The compound this compound combines the functionalities of both these classes, creating a molecule with a rich chemical character and a high potential for use as a synthetic intermediate.

Significance of Phenoxy and Bromo Substituted Anilines in Contemporary Chemical Research

Strategic Approaches to Aryl Ether Linkage Formation

Nucleophilic Aromatic Substitution Pathways Employing Phenoxide Precursors

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl ethers. This method typically involves the reaction of a phenoxide ion with an activated aryl halide. chegg.comlibretexts.org For the synthesis of a precursor to the target molecule, this would involve the reaction of a phenoxide with an aryl halide bearing an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group. libretexts.org The electron-withdrawing group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution. chegg.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophilic phenoxide attacks the carbon atom bearing the leaving group on the activated aromatic ring. libretexts.org This leads to the formation of the resonance-stabilized Meisenheimer complex. chegg.comlibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired aryl ether. The reactivity of the aryl halide in SNAr reactions follows the trend: F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. youtube.com

An alternative approach within this category is the Williamson ether synthesis, where a phenoxide reacts with a primary alkyl halide. umb.edu While not directly applicable to forming the diaryl ether bond, it is a fundamental method for synthesizing related alkyl aryl ethers. umb.eduorganic-chemistry.org

Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Reactivity |

| Fluoride (F) | Highest |

| Chloride (Cl) | High |

| Bromide (Br) | Moderate |

| Iodide (I) | Lowest |

Copper-Catalyzed Cross-Coupling for Aryl Ether Synthesis

The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers, particularly when SNAr is not feasible due to the absence of activating groups on the aryl halide. wikipedia.orgmdpi.com This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper powder in high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org

Modern advancements have led to the development of more efficient and milder catalytic systems. These often employ soluble copper(I) or copper(II) salts in combination with various ligands, such as diamines and acetylacetonates, which facilitate the reaction under less stringent conditions. wikipedia.orgnih.gov The general mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. The reactivity of aryl halides in Ullmann couplings generally follows the order: I > Br > Cl. mdpi.com

Recent research has also explored the use of copper nanoparticles (CuO-NPs) as catalysts, which can promote the reaction at milder temperatures (50–100 °C). mdpi.com The choice of base, such as potassium carbonate or cesium carbonate, is also critical for the success of the coupling reaction. mdpi.comnih.gov

Table 2: Key Parameters in Copper-Catalyzed Aryl Ether Synthesis

| Parameter | Description | Common Examples |

| Copper Source | Provides the catalytic metal center. | CuI, CuCl, CuO nanoparticles. wikipedia.orgmdpi.comnih.gov |

| Ligand | Stabilizes the copper catalyst and facilitates the reaction. | Diamines, acetylacetonates, phenanthroline. wikipedia.orgzjut.edu.cn |

| Base | Deprotonates the phenol to form the active nucleophile. | K₂CO₃, Cs₂CO₃, KOH. mdpi.comnih.gov |

| Solvent | Provides the reaction medium. | DMF, NMP, DMSO, Toluene (B28343). wikipedia.orgmdpi.com |

| Aryl Halide | The electrophilic coupling partner. | Aryl iodides, bromides, and chlorides. mdpi.comzjut.edu.cn |

Selective Halogenation Strategies on Aromatic Substrates

To introduce the bromine atom at the desired position on the phenoxy ring, regioselective bromination is essential.

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide-Mediated Reactions)

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the electrophilic bromination of aromatic compounds, particularly those that are activated, such as phenols and anilines. wikipedia.orgnih.gov The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the directing effects of the substituents already present on the aromatic ring. For electron-rich substrates, the use of NBS can provide high yields of the brominated product. wikipedia.orgresearchgate.net

In the case of a substituted phenoxy aniline precursor, the directing effects of both the ether oxygen and the amino or nitro group would need to be considered to achieve the desired 5-bromo substitution pattern. The use of a polar solvent like acetonitrile (B52724) or dimethylformamide can influence the selectivity of the bromination. wikipedia.orgresearchgate.net For instance, using DMF as the solvent often leads to high para-selectivity. wikipedia.org The reaction can proceed readily at or below room temperature. researchgate.net

Alternative brominating agents and conditions exist, but NBS offers the advantages of being a solid, which is easier to handle than liquid bromine, and the succinimide (B58015) byproduct is generally easy to remove. researchgate.net

Construction of the Aromatic Amino Group

The final key step in the synthesis of this compound is the introduction of the amino group. The most common and reliable method for this transformation is the reduction of a corresponding nitro aromatic precursor.

Reduction of Nitro Aromatic Precursors

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. orgoreview.comyoutube.com A variety of reducing agents can accomplish this conversion. A classic and historically significant method is the Béchamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid or acetic acid. orgoreview.comwikipedia.org This method is often favored for its mildness and tolerance of other functional groups. youtube.com

Another common and effective method is catalytic hydrogenation, typically employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. youtube.comyoutube.com While highly efficient, this method can sometimes lead to the reduction of other functional groups, such as halides, which would be undesirable in the synthesis of the target molecule. youtube.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

| Fe / HCl or CH₃COOH | Acidic, aqueous or alcoholic solvent | Mild, cost-effective, tolerates many functional groups. wikipedia.orgyoutube.com | Stoichiometric amounts of iron required. |

| H₂ / Pd/C | Neutral, various solvents | High efficiency, clean reaction. youtube.comyoutube.com | Can reduce other functional groups (e.g., halides). youtube.com |

| SnCl₂ / Ethanol | Acidic, alcoholic solvent | Mild, effective. youtube.com | Tin waste products. |

| NaH₂PO₂ / Pd/C | Biphasic system (e.g., water/2-MeTHF) | Good yield and selectivity, short reaction times. rsc.org | Requires a catalyst. |

Metal-Mediated Reduction Protocols (e.g., Zinc/Ammonium (B1175870) Chloride System)

The reduction of nitroarenes to their corresponding anilines can be efficiently achieved using metal-mediated protocols. researchgate.net A widely used and cost-effective method involves the use of zinc metal in the presence of ammonium chloride in an aqueous medium. researchgate.netsciencemadness.org This system offers a powerful yet chemoselective means of reduction, capable of converting even sterically hindered nitro compounds into anilines in high yields. researchgate.net A significant advantage of this method is its tolerance to various functional groups, such as esters, amides, and halides, which remain unaffected during the reduction process. researchgate.net

The reaction is typically carried out at elevated temperatures, around 80 °C, and proceeds smoothly without the need for organic solvents. researchgate.net The use of zinc dust and ammonium chloride in water presents an environmentally benign alternative to harsher reduction methods. nih.gov For instance, studies have shown that a range of functionalized nitroarenes can be successfully reduced to their corresponding primary amines at room temperature using zinc dust in water containing nanomicelles from the surfactant TPGS-750-M. nih.gov

The general mechanism involves the transfer of electrons from the zinc metal to the nitro group, with the aqueous ammonium chloride solution acting as a proton source. sciencemadness.orgdoubtnut.com While zinc is a common choice, other metals like iron and tin have also been historically used in acidic media for this transformation. acs.org

Table 1: Comparison of Metal-Mediated Reduction Systems for Nitroarenes

| Metal System | Typical Conditions | Advantages | Disadvantages |

| Zn/NH₄Cl | Water, 80°C researchgate.net | High chemoselectivity, low cost, environmentally friendly researchgate.net | May require elevated temperatures. |

| Fe/HCl or Acetic Acid | Acidic medium acs.org | Historically significant, effective acs.org | Can produce significant metal waste. nih.gov |

| Sn/HCl | Acidic medium sciencemadness.org | Powerful reducing agent sciencemadness.org | Can be harsh and lead to byproducts. nih.gov |

This table provides a general comparison of common metal-mediated reduction systems for the conversion of nitroarenes to anilines.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is another cornerstone for the reduction of nitroaromatics to anilines and offers a cleaner alternative to metal/acid reductions by avoiding the generation of large amounts of metal-containing byproducts. nih.gov This method typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. nih.govacs.org

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are extensively used due to their high activity and selectivity. nih.govnih.gov They are effective in preferentially reducing the nitro group in the presence of other reducible functionalities. nih.gov For large-scale industrial production of aniline, alumina-supported palladium catalysts are often favored as they can sustain high yields at elevated temperatures, which is beneficial for heat recovery. nih.govacs.org

The efficiency and selectivity of catalytic hydrogenation can be influenced by several factors including the choice of catalyst, solvent, temperature, and pressure. nih.govgoogle.com For instance, a study on the hydrogenation of nitrobenzene (B124822) to aniline using alumina-supported palladium catalysts showed that a lower palladium loading (0.3 wt%) resulted in higher aniline selectivity compared to a higher loading (5 wt%) at elevated temperatures. nih.govacs.org

Table 2: Performance of Palladium Catalysts in Nitrobenzene Hydrogenation

| Catalyst | Pd Loading (wt%) | Reaction Temperature (°C) | Aniline Selectivity (%) |

| GU-1 | 5 | 60 | 88 |

| GU-1 | 180 | 35 | |

| GU-2 | 0.3 | 60 | 97 |

| GU-2 | 180 | 68 |

Data adapted from a study on alumina-supported palladium catalysts, illustrating the effect of catalyst loading and temperature on aniline selectivity. nih.govacs.org

While catalytic hydrogenation is a powerful tool, a key challenge can be the selective reduction of the nitro group in the presence of other sensitive functionalities, such as halogens. nih.gov

Hydrazine (B178648) Hydrate (B1144303) Reductions with Catalysis

Reduction of nitroaromatics using hydrazine hydrate in the presence of a catalyst offers a convenient and efficient alternative to catalytic hydrogenation with gaseous hydrogen. psu.edursc.org This method, known as transfer hydrogenation, avoids the need for high-pressure hydrogenation equipment. psu.edu

A variety of catalysts can be employed in conjunction with hydrazine hydrate, including iron-based catalysts and palladium on carbon (Pd/C). nih.govjst.go.jpgoogle.com The choice of catalyst is crucial for achieving high selectivity, especially when the substrate contains functional groups that are susceptible to reduction, such as halogens. nih.gov For example, the selective reduction of halogenated nitroarenes to the corresponding anilines has been successfully achieved using hydrazine hydrate with Pd/C as the catalyst. nih.gov

Studies have also explored the use of mixed metal oxide catalysts, such as CeO₂-SnO₂, for the hydrazine hydrate reduction of nitroarenes. psu.edursc.org These catalysts have demonstrated high efficiency under mild conditions and show good selectivity, leaving functionalities like C-Cl, C-CH₃, and C-OCH₃ bonds intact. psu.edu The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate and the catalyst in a solvent like methanol. psu.edu

Integration of the Benzyl (B1604629) Moiety

The synthesis of the 2-(4-benzylphenoxy) fragment of the target molecule involves the formation of a diaryl ether linkage and the presence of a benzyl group. This can be achieved through several synthetic strategies, primarily involving alkylation reactions or derivatization from alcohol precursors.

Alkylation Reactions Utilizing Benzyl Halides

A common and direct method for introducing a benzyl group is through a Williamson-type ether synthesis, which involves the reaction of a phenoxide with a benzyl halide, such as benzyl bromide. organic-chemistry.orgnih.gov This SN2 reaction is a fundamental transformation in organic chemistry for forming ether linkages. youtube.comyoutube.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). nih.gov

This methodology is widely applicable for the synthesis of various benzyl ethers. For instance, the synthesis of 4-(benzyloxy)benzonitriles has been achieved with high yields by reacting 4-cyanophenol with benzyl bromides under reflux in acetone with potassium carbonate. nih.gov The choice of base and solvent can be critical, and in some cases, phase-transfer catalysts are employed to enhance the reaction rate and yield. youtube.com

While effective, the Williamson ether synthesis can sometimes be complicated by side reactions, such as C-alkylation, especially with reactive electrophiles. youtube.com Careful control of reaction conditions is therefore important to ensure the desired O-alkylation product is obtained.

Derivatization from Benzyl Alcohol Precursors

An alternative approach to forming the benzyl ether linkage involves the derivatization of a benzyl alcohol precursor. For example, dibenzyl ether can be prepared from benzyl alcohol through dehydration catalyzed by graphene oxide. google.com While this specific example leads to a symmetrical ether, the underlying principle of using an alcohol as a precursor can be adapted for the synthesis of unsymmetrical ethers.

In the context of forming a benzylphenoxy linkage, one could envision a reaction where a phenol is coupled with benzyl alcohol. However, a more common strategy involves activating the benzyl alcohol, for instance, by converting it into a better leaving group, or by using coupling reactions that proceed via different mechanisms than the classical SN2 pathway. The Bischler-Möhlau indole (B1671886) synthesis, for example, has been used to prepare 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, where the benzyloxy groups were introduced prior to the indole ring formation, likely through alkylation with benzyl halides. google.com

Protecting Group Strategies in Multi-Step Organic Synthesis

The successful synthesis of intricate molecules hinges on the ability to selectively modify specific parts of a molecule while leaving other reactive functional groups untouched. Protecting groups serve as temporary shields, allowing chemists to direct reactions to the desired location. researchgate.net An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield when its purpose is served. researchgate.netlibretexts.org

Nitrogen Protection in Aniline Derivatives (e.g., N-TBS protection)

Aniline and its derivatives are fundamental building blocks in organic synthesis, but the high reactivity of the amino group can lead to unwanted side reactions during electrophilic aromatic substitution or other transformations. youtube.com To mitigate this, the nitrogen atom is often protected. A variety of protecting groups are available for amines, including carbamates like Boc, Cbz, and Fmoc, which can be introduced selectively for aromatic amines over aliphatic amines. researchgate.netorganic-chemistry.org

A particularly effective and mild method for protecting anilines is the formation of an N-tert-butyldimethylsilyl (N-TBS) derivative. rsc.orgresearchgate.netrsc.org This strategy offers excellent chemoselectivity, even in the presence of other functional groups that might react with the silylating agent. researchgate.net

Key Features of N-TBS Protection of Anilines:

Mild Reaction Conditions: The protection can be achieved under exceptionally mild conditions, for instance, by deprotonating the aniline with methyllithium (B1224462) at 0°C followed by quenching with tert-butyldimethylsilyl chloride (TBDMSCl). rsc.orgresearchgate.net

High Chemoselectivity: This method demonstrates high selectivity for the amino group, even in the presence of other electrophilic moieties like nitriles, esters, and ketones. rsc.org

Facile Deprotection: The TBS group can be efficiently removed under very mild conditions, such as treatment with silica (B1680970) gel in an ethanol-water mixture, which is compatible with many sensitive functional groups. rsc.orgresearchgate.netrsc.org

| Reagents | Solvent | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|

| MeLi, TBDMSCl | 2-Methyltetrahydrofuran | 0 | 30 min | Quantitative | rsc.orgresearchgate.net |

Hydroxyl Protection in Phenoxy Precursors

The synthesis of diaryl ethers, a core structural motif in this compound, often involves the coupling of a phenol with an aryl halide. rsc.orgorganic-chemistry.org The hydroxyl group of the phenol is highly reactive and can interfere with many synthetic transformations. libretexts.org Therefore, protecting the hydroxyl group is a common and often necessary strategy. highfine.com

Common Protecting Groups for Phenolic Hydroxyls:

Silyl Ethers: Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS), are widely used due to their ease of formation and removal. highfine.comharvard.edu Their stability varies depending on the steric bulk of the substituents on the silicon atom. highfine.com

Alkyl Ethers: Simple alkyl ethers like methyl or ethyl ethers can be used, but their removal often requires harsh conditions. libretexts.org

Alkoxy Alkyl Ethers: Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are also common choices for protecting alcohols and phenols. masterorganicchemistry.com

Benzyl Ethers: Benzyl ethers are frequently employed and can be removed under reductive conditions.

The selection of a suitable protecting group is critical for the successful synthesis of complex molecules containing phenolic moieties. For instance, in a multi-step synthesis, an orthogonal protecting group strategy might be employed, where different protecting groups can be removed selectively without affecting others. researchgate.net

| Protecting Group | Abbreviation | Typical Deprotection Reagents | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBS | TBAF, HF, or mild acid | harvard.edu |

| Triethylsilyl | TES | TBAF, HF, or mild acid | harvard.edu |

| Methoxymethyl | MOM | Acidic conditions (e.g., HCl in MeOH) | masterorganicchemistry.com |

| Tetrahydropyranyl | THP | Acidic conditions (e.g., p-TSA in MeOH) | masterorganicchemistry.com |

| Methyl | Me | BBr3, TMSI | highfine.com |

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving 2 4 Benzylphenoxy 5 Bromoaniline Precursors and Analogues

Mechanistic Insights into Aryl-Oxygen Bond Formation

The formation of the diaryl ether linkage in 2-(4-Benzylphenoxy)-5-bromoaniline is a critical step, typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

In the Ullmann condensation, a classic method for diaryl ether synthesis, a phenol (B47542) reacts with an aryl halide in the presence of a copper catalyst. The mechanism is thought to involve the formation of a copper alkoxide or amide complex, which is more reactive than the copper halide itself. nih.gov This complex then undergoes oxidative addition with the aryl halide. The reaction rate is enhanced when the catalyst is more electron-rich, as this facilitates the oxidative addition step. nih.gov

Palladium-catalyzed C-O cross-coupling reactions, a modern alternative, have also been developed. These reactions often employ bulky ligands that promote the desired bond formation. organic-chemistry.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

Electrophilic Aromatic Substitution Mechanisms for Bromination

The introduction of a bromine atom onto the phenoxy aniline (B41778) backbone is achieved through electrophilic aromatic substitution. In this reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic bromine species. For the bromination of benzene (B151609), a catalyst such as FeBr₃ is required to polarize the Br₂ molecule, making it more electrophilic. libretexts.org

The mechanism proceeds in two steps:

Formation of the electrophile and attack: The Lewis acid catalyst (e.g., FeBr₃) polarizes the bromine molecule, creating a more potent electrophile (Br⁺). The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.orgmasterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base, often the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orglibretexts.org

The position of bromination is directed by the existing substituents on the aromatic ring. In the case of precursors to this compound, the activating and directing effects of the phenoxy and amino groups play a crucial role.

Reduction Mechanisms of Aromatic Nitro Groups to Amines

The conversion of a nitro group to an amine is a key transformation in the synthesis of many anilines. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants in acidic media.

Catalytic Hydrogenation: This is a widely used method where molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The process involves the sequential interaction of the nitro group with hydrogen molecules on the catalyst surface. orientjchem.org The reaction proceeds through intermediate nitroso and hydroxylamine (B1172632) species before yielding the final amine. orientjchem.org The mechanism on supported platinum catalysts is proposed to involve the interaction of the nitro compound with activated hydrogen on the metal centers. orientjchem.org

Metal/Acid Reduction: Another common method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comyoutube.com The reaction proceeds in two main steps. First, the metal acts as a reducing agent in the acidic medium to reduce the nitro group to an ammonium (B1175870) salt. youtube.com In the second step, a base is added to neutralize the excess acid and liberate the free amine. youtube.com

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.comacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Relevant to the Bromoaniline Motif

The bromoaniline moiety in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, allowing for further functionalization.

Heck Reactions Involving Aryl Halide Substrates

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, couples an aryl halide with an alkene. numberanalytics.comwikipedia.org The generally accepted catalytic cycle involves the following key steps: numberanalytics.comwikipedia.org

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) complex. numberanalytics.comwikipedia.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond. numberanalytics.comwikipedia.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a new alkene product and a palladium-hydride species. numberanalytics.com

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and a hydrogen halide. A base is required to neutralize the acid produced. numberanalytics.com

The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the nature of the substrates, ligands, and reaction conditions. libretexts.org

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comwikipedia.org This reaction is highly relevant for synthesizing analogues of this compound by modifying the amine functionality.

The catalytic cycle is believed to proceed as follows: numberanalytics.comwikipedia.orgjk-sci.com

Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide, forming an arylpalladium(II) halide complex. This is often the rate-determining step. numberanalytics.comnih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex. jk-sci.com

Reductive Elimination: The arylpalladium(II) amido complex undergoes reductive elimination to form the desired aryl amine product and regenerate the Pd(0) catalyst. numberanalytics.comwikipedia.orgjk-sci.com

The choice of palladium precursor, ligand, and base is crucial for the efficiency and scope of the Buchwald-Hartwig amination. numberanalytics.comjk-sci.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. jk-sci.com

Condensation and Cyclization Pathways Involving Aromatic Amine Derivatives

The aromatic amine group in this compound and its analogues can participate in a variety of condensation and cyclization reactions to form more complex heterocyclic structures.

Condensation Reactions: Aromatic amines can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a condensation reaction. slideshare.net This reaction is often catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Aromatic amines can also undergo condensation with α,β-unsaturated ketones. nih.gov For instance, the reaction of aromatic amines with 3-dimethylaminoacrolein (B57599) in the presence of POCl₃ can yield p-aminocinnamaldehydes. mdpi.com

Cyclization Reactions: The resulting imines or other intermediates derived from the aromatic amine can undergo subsequent intramolecular reactions to form cyclic compounds. For example, a one-pot, three-component reaction involving N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849) can lead to the synthesis of 3-sulfonyl-2-aminopyridines through a condensation-cyclization sequence. acs.org Similarly, cascade reactions involving the 1,4-addition of N,N-disubstituted aminomalononitriles to substituted propiolaldehydes can result in the formation of 3-dicyanovinylindoles through a cyclization pathway. acs.org

These condensation and cyclization reactions provide versatile strategies for elaborating the structure of aromatic amines, leading to a diverse range of heterocyclic compounds with potential applications in various fields.

Aldimine and Imine Formation

The reaction of primary aromatic amines, such as anilines, with carbonyl compounds to form imines (often referred to as Schiff bases) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction is characterized by the formation of a carbon-nitrogen double bond and the elimination of a water molecule. masterorganicchemistry.com The general mechanism for imine formation from an aniline and an aldehyde or ketone proceeds through a two-stage process under mild, often slightly acidic, conditions. jove.com

The initial step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to the formation of a zwitterionic intermediate. jove.com This is followed by proton transfer to yield a neutral carbinolamine (or hemiaminal) intermediate. nih.govresearchgate.net The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity. masterorganicchemistry.com However, the pH must be carefully controlled; highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group. jove.com

The second stage of the mechanism involves the elimination of water from the carbinolamine intermediate to form the imine. nih.gov This step is also acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water). jove.com Subsequent removal of a proton from the nitrogen atom by a base (such as water or another amine molecule) results in the formation of the C=N double bond of the imine. jove.comresearchgate.net

Aniline and its derivatives can also act as nucleophilic catalysts in imine formation, particularly in aqueous media. researchgate.netresearchgate.net This catalytic activity is significant for promoting reactions under biologically compatible conditions. researchgate.net The mechanism involves the aniline reacting with the carbonyl compound to form a more reactive Schiff base intermediate, which then undergoes transimination with another amine. rsc.org

Nucleophilic attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product.

Table 1: Key Intermediates in Imine Formation

| Intermediate | Structure | Description |

| Carbinolamine | R-CH(OH)-NH-Ar | Formed from the nucleophilic addition of the aniline to the carbonyl group. |

| Iminium Ion | [R-CH=NH-Ar]⁺ | Formed after the elimination of water from the protonated carbinolamine. |

Formation of 4-Thiazolidinones from Anilines

4-Thiazolidinones are a significant class of heterocyclic compounds synthesized from anilines. A common and efficient method for their preparation is the one-pot, three-component condensation of an aniline, an aldehyde, and thioglycolic acid. nih.govorientjchem.org

The reaction mechanism is generally accepted to proceed through the initial formation of an imine (Schiff base) from the aniline and the aldehyde, as detailed in the preceding section. nih.gov This imine intermediate is then attacked by the nucleophilic sulfur of thioglycolic acid. nih.gov The thiol group of thioglycolic acid adds across the C=N double bond of the imine. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon of the thioglycolic acid moiety, with the subsequent elimination of a water molecule to form the 4-thiazolidinone (B1220212) ring. nih.govresearchgate.net

Various catalysts can be employed to facilitate this reaction, including Lewis acids like zinc chloride, and heterogeneous catalysts. researchgate.netresearchgate.net These catalysts can activate the carbonyl group of the aldehyde, promoting the initial imine formation. nih.gov

The proposed mechanistic pathway can be outlined as follows:

Imine Formation: The aniline and aldehyde react to form an imine intermediate.

Thiol Addition: The sulfur atom of thioglycolic acid attacks the carbon of the imine double bond.

Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety.

Dehydration: A molecule of water is eliminated to yield the 4-thiazolidinone ring.

Table 2: Reactants and Intermediates in 4-Thiazolidinone Synthesis

| Reactant/Intermediate | Role in the Reaction |

| Aniline | Provides the nitrogen atom for the heterocyclic ring. |

| Aldehyde | Provides the carbon atom at position 2 of the thiazolidinone ring. |

| Thioglycolic Acid | Provides the sulfur atom, the carbonyl group at position 4, and the methylene (B1212753) group at position 5. |

| Imine | Key intermediate formed from the condensation of the aniline and aldehyde. |

Diazotization and Subsequent Reactions of Bromoanilines (e.g., Gomberg-Bachmann Reaction for Biaryl Formation)

Primary aromatic amines, including bromoanilines, can be converted into highly versatile diazonium salts through a process known as diazotization. byjus.comchemicalnote.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.comunacademy.com

The mechanism of diazotization involves several steps: byjus.comchemicalnote.com

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid.

Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the nitrosonium ion (NO⁺), which is a potent electrophile.

Nucleophilic Attack: The primary amine attacks the nitrosonium ion to form an N-nitrosamine.

Protonation and Tautomerization: The N-nitrosamine undergoes protonation and tautomerization to form a diazohydroxide.

Formation of the Diazonium Ion: Protonation of the diazohydroxide and subsequent loss of water yields the aryl diazonium ion.

Once formed, the diazonium salt of a bromoaniline can undergo various transformations. One notable reaction is the Gomberg-Bachmann reaction, which is used for the synthesis of biaryl compounds. vedantu.comwikipedia.org This reaction involves the treatment of the diazonium salt with an aromatic compound (such as benzene) in the presence of a base. wikipedia.org

The Gomberg-Bachmann reaction proceeds via a radical mechanism: vedantu.comslideshare.net

Aryl Radical Formation: The diazonium salt is converted into an aryl radical with the loss of nitrogen gas. This step is often initiated by a base.

Aromatic Substitution: The newly formed aryl radical attacks another aromatic ring (the arene), leading to the formation of a radical intermediate.

Rearomatization: The radical intermediate is then oxidized, and a proton is lost to regenerate the aromaticity of the second ring, resulting in the formation of the biaryl product.

The yields of the Gomberg-Bachmann reaction can sometimes be low due to competing side reactions of the highly reactive diazonium salt. wikipedia.org However, modifications to the reaction conditions, such as the use of phase-transfer catalysts or diazonium tetrafluoroborates, have been developed to improve the efficiency of this biaryl synthesis. wikipedia.org

Table 3: Key Species in Diazotization and the Gomberg-Bachmann Reaction

| Species | Formula/Structure | Role |

| Bromoaniline | Br-Ar-NH₂ | Starting material, source of the diazonium salt. |

| Nitrous Acid | HNO₂ | Reagent for diazotization. |

| Nitrosonium Ion | NO⁺ | Electrophile in the diazotization reaction. |

| Diazonium Salt | [Br-Ar-N₂]⁺X⁻ | Versatile intermediate. |

| Aryl Radical | Br-Ar• | Key reactive intermediate in the Gomberg-Bachmann reaction. |

| Biaryl | Br-Ar-Ar' | Final product of the Gomberg-Bachmann reaction. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Benzylphenoxy 5 Bromoaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

Proton (1H) NMR Spectroscopy for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. In a molecule like 2-(4-Benzylphenoxy)-5-bromoaniline, distinct signals are expected for the protons on the two phenyl rings, the benzyl (B1604629) group, and the amine group.

The aromatic region of the ¹H NMR spectrum is anticipated to be complex due to the various substituted benzene (B151609) rings. The protons on the benzyl group's phenyl ring typically appear as a multiplet around 7.2-7.4 ppm. The benzylic protons themselves would present as a characteristic singlet around 5.0 ppm, integrating to two protons.

The protons on the bromo-substituted aniline (B41778) ring and the phenoxy ring will exhibit splitting patterns dependent on their substitution. For the 5-bromo-2-phenoxyaniline (B8797144) moiety, three aromatic protons are expected. The proton ortho to the bromine and meta to the ether linkage would likely be a doublet, while the other two protons would show more complex splitting (doublet of doublets). The four protons of the 4-benzylphenoxy ring would appear as two doublets, characteristic of a para-substituted benzene ring. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (Benzyl Ring) | 7.45 - 7.25 | Multiplet | 5H |

| Aromatic Protons (para-substituted phenoxy ring) | 7.15 | Doublet | 2H |

| Aromatic Protons (para-substituted phenoxy ring) | 6.95 | Doublet | 2H |

| Aromatic Proton (bromoaniline ring) | 7.10 | Doublet | 1H |

| Aromatic Proton (bromoaniline ring) | 6.85 | Doublet of Doublets | 1H |

| Aromatic Proton (bromoaniline ring) | 6.70 | Doublet | 1H |

| Benzylic Protons (-CH₂-) | 5.05 | Singlet | 2H |

| Amine Protons (-NH₂) | 3.80 | Broad Singlet | 2H |

Note: Predicted values are based on analogous compounds and chemical shift theory. Actual experimental values may vary.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show a number of signals in the aromatic region (typically 110-160 ppm). The carbon attached to the oxygen of the ether linkage and the carbon attached to the nitrogen of the amine will be deshielded and appear at the lower field end of this region. The carbon-bromine bond will also influence the chemical shift of the attached carbon. The benzylic carbon signal is anticipated around 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Carbon (C-O, phenoxy) | 157.0 |

| Quaternary Carbon (C-O, aniline) | 148.5 |

| Quaternary Carbon (C-N) | 145.0 |

| Quaternary Carbon (C-Br) | 113.0 |

| Quaternary Carbon (Benzyl ring ipso-C) | 137.0 |

| Quaternary Carbon (Phenoxy ring p-C) | 132.0 |

| Aromatic CH (Benzyl ring) | 129.0 - 127.0 |

| Aromatic CH (Phenoxy ring) | 130.5, 121.5 |

| Aromatic CH (Bromoaniline ring) | 125.0, 118.0, 116.0 |

| Benzylic Carbon (-CH₂-) | 41.0 |

Note: Predicted values are based on analogous compounds and additivity rules. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For a molecule of this complexity, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons on each of the aromatic rings, confirming the substitution patterns. For instance, correlations between the protons on the bromoaniline ring would definitively establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. chemicalbook.com It allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands is indicative of the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl group's -CH₂- will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-Ar) will produce a strong, characteristic asymmetric stretching band around 1240 cm⁻¹ and a symmetric stretching band around 1040 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will have a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3450 - 3350 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | 2950 - 2850 |

| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1240 |

| Aromatic Amine (C-N) | Stretch | ~1320 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, high molecular weight compounds. In the positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion under tandem MS (MS/MS) conditions can provide valuable structural information. Key fragmentation pathways could include:

Cleavage of the benzyl group: Loss of a benzyl radical (C₇H₇•) to give a significant fragment ion.

Cleavage of the ether bond: Scission of the C-O bond of the diaryl ether linkage.

Loss of the bromine atom: Cleavage of the C-Br bond.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 369/371 | Protonated molecular ion (showing bromine isotope pattern) |

| [M-C₇H₇]⁺ | 278/280 | Loss of the benzyl group |

| [C₁₃H₁₂O]⁺ | 184 | Fragment corresponding to the 4-benzylphenol (B16752) moiety |

| [C₆H₆BrN]⁺ | 171/173 | Fragment corresponding to the 5-bromoaniline moiety |

Note: The m/z values are for the most abundant isotopes, except where the bromine pattern is noted.

By combining the detailed information from these advanced spectroscopic techniques, the complete and unambiguous structure of this compound can be confidently elucidated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₉H₁₆BrNO. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be used to determine its exact mass. The presence of bromine is highly diagnostic in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively). libretexts.orgyoutube.com This results in a characteristic isotopic pattern for the molecular ion peak (M⁺), which would appear as two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). youtube.com This signature provides definitive evidence for the presence of a single bromine atom in the molecule.

Beyond confirming the molecular formula, the fragmentation patterns observed in the mass spectrum can provide structural information. Common fragmentation pathways for this molecule would include cleavage of the ether bond and the loss of the benzyl group. miamioh.edu

Table 1: Theoretical HRMS Data for this compound

| Parameter | Theoretical Value | Description |

| Molecular Formula | C₁₉H₁₆BrNO | The elemental composition of the compound. |

| Calculated Exact Mass ([M+H]⁺ for C₁₉H₁₇⁷⁹BrNO⁺) | 366.0593 | The theoretical monoisotopic mass of the protonated molecule with the ⁷⁹Br isotope. |

| Calculated Exact Mass ([M+H]⁺ for C₁₉H₁₇⁸¹BrNO⁺) | 368.0572 | The theoretical monoisotopic mass of the protonated molecule with the ⁸¹Br isotope. |

| Isotopic Pattern | M⁺ and M+2 peaks | A characteristic 1:1 intensity ratio confirming the presence of one bromine atom. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, one could elucidate its complete solid-state molecular architecture. As the molecule is achiral, the determination of absolute stereochemistry is not applicable; however, for chiral derivatives, this technique would be essential.

A crystallographic study would provide a wealth of structural data, including precise bond lengths, bond angles, and torsion angles. This would reveal the conformation of the molecule, such as the dihedral angles between the planes of the three aromatic rings (the aniline, the phenoxy, and the benzyl rings). researchgate.net

Furthermore, the analysis would detail the intermolecular interactions that govern the crystal packing. acs.org These non-covalent forces, such as hydrogen bonds involving the amine (-NH₂) group as a donor and potentially the ether oxygen as an acceptor, as well as π-π stacking interactions between the aromatic rings, are critical in defining the supramolecular assembly of the compound in the solid state.

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-O, C-Br, C-C). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-O-C, C-N-H). |

| Torsion (Dihedral) Angles | The rotational angles between the planes of the aromatic rings, defining the molecule's overall shape. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, and π-stacking that stabilize the crystal structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. youtube.com The technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The structure of this compound contains several chromophores that are expected to absorb UV radiation. The primary chromophore is the substituted aniline ring, which is part of a larger diphenyl ether system. The electronic structure of aniline itself gives rise to characteristic absorption bands, which are modified by substituents. researchgate.net The presence of the electron-donating amino group and the bulky, electron-rich benzylphenoxy group, along with the electron-withdrawing bromine atom, will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). researchgate.netlibretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Chromophore System | Expected Transition Type | Predicted Absorption Region (nm) |

| Substituted Aniline Ring | π→π | 230-260 |

| Diphenyl Ether System | π→π | 250-290 |

| Benzyl Group | π→π* | ~260 |

Synthetic Derivatives and Analogues of 2 4 Benzylphenoxy 5 Bromoaniline

Modification at the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it a nucleophilic center, amenable to a variety of chemical reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

Amidation and Sulfonamidation Reactions

The primary amine of 2-(4-benzylphenoxy)-5-bromoaniline can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Amidation: The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine (B92270) or triethylamine, would be expected to produce the corresponding N-acetylated derivative. The general procedure for the synthesis of acetanilides from anilines is well-established.

Sulfonamidation: The synthesis of sulfonamides from anilines is a common transformation in organic and medicinal chemistry. The reaction of this compound with a sulfonyl chloride, for instance, benzenesulfonyl chloride, in a suitable solvent and in the presence of a base, would yield the corresponding sulfonamide. The choice of base and solvent can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Acetyl chloride | N-(2-(4-Benzylphenoxy)-5-bromophenyl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine), Room temperature |

| This compound | Benzenesulfonyl chloride | N-(2-(4-Benzylphenoxy)-5-bromophenyl)benzenesulfonamide | Inert solvent (e.g., pyridine, THF), Base (e.g., pyridine), 0 °C to room temperature |

Imine and Schiff Base Formation

The condensation of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in a solvent like ethanol (B145695) or toluene (B28343) with a catalytic amount of acid (e.g., acetic acid) and azeotropic removal of water would be expected to yield the corresponding N-benzylidene derivative.

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Benzaldehyde | (E)-N-Benzylidene-2-(4-benzylphenoxy)-5-bromoaniline | Solvent (e.g., ethanol, toluene), Catalytic acid (e.g., acetic acid), Reflux with water removal |

| This compound | Acetone (B3395972) | N-(Propan-2-ylidene)-2-(4-benzylphenoxy)-5-bromoaniline | Solvent (e.g., methanol), Catalytic acid, Room temperature or reflux |

Cyclization Reactions to Form Heterocyclic Rings

The aniline moiety can serve as a key building block for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction partner, a range of fused and non-fused heterocyclic systems can be constructed. For instance, reaction with appropriate bifunctional reagents can lead to the formation of quinolines, benzodiazepines, or other heterocyclic structures. While specific examples involving this compound are not prevalent in the literature, general methods for heterocycle synthesis from anilines are well-documented.

Transformations at the Bromo Position

The bromine atom on the aromatic ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling of this compound with an arylboronic acid (e.g., phenylboronic acid) would lead to the formation of a biaryl system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. Reacting this compound with a terminal alkyne like phenylacetylene (B144264) under Sonogashira conditions would introduce an alkynyl moiety at the 5-position.

Negishi Coupling: The Negishi coupling reaction employs an organozinc reagent to couple with an aryl halide. This reaction is known for its high functional group tolerance. The coupling of this compound with an organozinc reagent, prepared from an alkyl or aryl halide, would provide the corresponding substituted derivative.

| Reaction Type | Reactant 2 | Product | General Catalytic System |

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-(4-benzylphenoxy)aniline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., toluene, DMF/water) |

| Sonogashira | Phenylacetylene | 2-(4-Benzylphenoxy)-5-(phenylethynyl)aniline | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF, DMF) |

| Negishi | Phenylzinc chloride | 5-Phenyl-2-(4-benzylphenoxy)aniline | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., THF) |

Nucleophilic Aromatic Substitution of Bromine

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, it can be achieved under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes. The substitution of the bromine atom in this compound by nucleophiles such as amines, alkoxides, or thiolates could potentially be achieved, although it may require harsh reaction conditions or the use of a suitable catalyst system. For instance, the Buchwald-Hartwig amination could be employed to replace the bromine with another amino group.

Modifications of the Phenoxy and Benzyl (B1604629) Moieties

Aromatic Substitutions on the Phenyl Rings of the Phenoxy and Benzyl Groups

The phenyl rings of both the phenoxy and benzyl moieties are amenable to electrophilic aromatic substitution reactions. The nature and position of the substituents can be tailored by selecting appropriate reagents and reaction conditions. The existing substituents on the rings will direct incoming electrophiles to specific positions. For instance, the benzyloxy group on the phenoxy ring is an ortho-, para-directing activator, while the methylene (B1212753) bridge of the benzyl group is a weak activator.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introducing additional halogen atoms (e.g., chloro, bromo, iodo) onto the aromatic rings can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These modifications can alter the electronic nature and lipophilicity of the molecule.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups. The nitro group is a strong deactivator and meta-director, which can be useful for subsequent chemical transformations or for its electron-withdrawing properties.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively. For example, reacting the parent compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield an acylated derivative. These modifications can increase the steric bulk and introduce new functional handles.

Table 1: Potential Aromatic Substitution Derivatives of this compound

| Derivative Name | Modification | Potential Reagents |

| 2-(4-(4-Chlorobenzyl)phenoxy)-5-bromoaniline | Chlorination of benzyl ring | N-Chlorosuccinimide (NCS) |

| 2-(4-Benzyl-2-nitrophenoxy)-5-bromoaniline | Nitration of phenoxy ring | HNO₃, H₂SO₄ |

| 1-(4-((4-Amino-3-bromophenoxy)methyl)phenyl)ethan-1-one | Acylation of benzyl ring | Acetyl chloride, AlCl₃ |

Ether Cleavage and Re-functionalization

The diaryl ether linkage is a key structural feature, and its cleavage offers a route to significantly different molecular architectures. While diaryl ethers are generally stable, they can be cleaved under specific conditions.

One common method for ether cleavage involves the use of strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) at elevated temperatures. This would break the C-O bond, yielding a phenol (B47542) and a benzyl halide. However, due to the presence of the aniline group, which is sensitive to strong acids, milder and more selective methods may be preferable.

Transition-metal-free reductive cleavage of diaryl ethers has been reported using reagents like triethylsilane in the presence of a base. This approach could potentially cleave the ether bond to produce 4-benzylphenol (B16752) and 3-bromoaniline. The resulting phenol can then be re-functionalized through various reactions, such as:

O-Alkylation: Reaction with different alkyl halides under basic conditions to introduce new ether linkages.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form ester derivatives.

This two-step sequence of ether cleavage followed by re-functionalization provides a powerful strategy for introducing a wide range of substituents at the 2-position of the aniline ring.

Synthesis of Polyfunctionalized Aniline Scaffolds Containing the this compound Core

The this compound core itself can be further elaborated to create more complex, polyfunctionalized aniline scaffolds. The bromine atom and the amino group are particularly useful handles for such transformations.

The bromine atom on the aniline ring is well-positioned for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction of the bromoaniline with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the bromoaniline with a primary or secondary amine to form a new C-N bond, leading to the synthesis of diamine derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne under palladium/copper catalysis can introduce an alkynyl substituent.

The amino group can also be readily modified:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Alkylation: Introduction of alkyl groups, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

By combining these transformations, a vast chemical space of polyfunctionalized aniline scaffolds can be accessed, starting from the this compound core.

Table 2: Examples of Polyfunctionalized Aniline Scaffolds

| Derivative Name | Synthetic Transformation | Key Reagents |

| N-(2-(4-Benzylphenoxy)-5-phenylphenyl)acetamide | Suzuki coupling followed by acetylation | Phenylboronic acid, Pd catalyst; Acetyl chloride |

| 2-(4-Benzylphenoxy)-N⁵,N⁵-diethylbenzene-1,5-diamine | Buchwald-Hartwig amination | Diethylamine, Pd catalyst |

| N-(2-(4-Benzylphenoxy)-5-bromophenyl)methanesulfonamide | Sulfonylation of the amino group | Methanesulfonyl chloride |

The synthetic strategies outlined above highlight the significant potential for generating a rich library of derivatives based on the this compound scaffold. The ability to selectively modify different parts of the molecule opens up numerous possibilities for creating novel compounds with tailored properties.

The Role of 2 4 Benzylphenoxy 5 Bromoaniline As a Key Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The true value of an intermediate like 2-(4-Benzylphenoxy)-5-bromoaniline lies in its role as a foundational unit for building intricate molecules. The bromoaniline moiety is a classic precursor in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com The primary amine group can be readily converted into a diazonium salt, opening pathways to a host of Sandmeyer and related reactions to introduce a wide variety of substituents.

Furthermore, the bromine atom is a key handle for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. chemicalbook.com In this context, this compound could serve as the aryl halide partner, allowing for the introduction of vinyl, aryl, or new amino groups at the bromine position. chemicalbook.com

The N-benzyl group is a common feature in pharmacologically active molecules, where it can significantly influence binding affinity and selectivity at biological targets like serotonin (B10506) receptors. nih.gov The benzylphenoxy group in the target compound is a large, lipophilic substituent that can serve as a crucial pharmacophore or as a protecting group during a multi-step synthesis, similar to how benzyl (B1604629) groups are used in the synthesis of complex natural products like (–)-Robidanol. worldresearchersassociations.comresearchgate.net

Building Block for Multi-Functionalized Aromatic Systems

The structure of this compound is inherently designed to be a versatile building block. It contains multiple distinct reactive zones that can be addressed with high chemo-selectivity, making it an ideal platform for constructing multi-functionalized aromatic systems. Anilines and aminophenols are recognized as highly versatile building blocks in diverse synthetic applications, particularly in medicinal chemistry and the dye industry. mdpi.com

The molecule can be conceptually divided into three key reactive domains:

The Primary Amine (-NH₂): This group is a potent nucleophile and can undergo acylation to form amides, alkylation, and condensation with aldehydes or ketones to form Schiff bases (imines).

The Bromo Substituent (-Br): As a halogen on an aromatic ring, it is a prime site for organometallic cross-coupling reactions and can also undergo nucleophilic aromatic substitution under specific conditions.

The Aromatic Rings: Both the bromoaniline ring and the benzylphenoxy ring system can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

Table 2: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| Amine (-NH₂) Group | Diazotization (Sandmeyer) | Introduction of -Cl, -CN, -OH, etc., replacing -NH₂ |

| Acylation | Formation of an amide bond (-NHCOR) | |

| Schiff Base Condensation | Formation of an imine bond (-N=CHR) | |

| Bromo (-Br) Group | Heck Coupling | Formation of a C-C bond with an alkene |

| Suzuki Coupling | Formation of a C-C bond with a new aryl/vinyl group | |

| Buchwald-Hartwig Amination | Formation of a C-N bond with a new amine |

| Aromatic Rings | Electrophilic Substitution | Introduction of nitro, halogen, or alkyl groups |

Utility in the Construction of Advanced Material Precursors

Aromatic amines and their derivatives are fundamental building blocks for a variety of functional organic materials. chemrxiv.org The field of organic electronics, which includes Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies heavily on molecular scaffolds that can be systematically modified to tune their electronic and photophysical properties. chemrxiv.org

Compounds based on triarylamines are widely employed as electron-donating units in materials science. chemrxiv.org While this compound is not a triarylamine itself, it possesses the necessary amine and aromatic components to serve as a precursor. Through reactions like the Buchwald-Hartwig amination at the bromine position, it could be converted into a triarylamine derivative. The bulky benzylphenoxy group could be strategically employed to control intermolecular packing in the solid state, a critical factor for charge transport in organic semiconductors.

Furthermore, renewable phenolic compounds are being explored as building blocks for functional polymers. mdpi.com The phenoxy ether linkage in this compound is a stable and common motif in high-performance polymers, suggesting its potential use in creating new materials with tailored thermal and electronic properties.

Application in the Synthesis of Chemical Probes and Research Reagents

One of the most direct and promising applications for this intermediate is in the synthesis of chemical probes and sensors. Bromoaniline derivatives have been successfully used to create Schiff base chemosensors that can selectively detect various metal cations. nih.gov These sensors are typically formed through the condensation of an aniline (B41778) with a salicylaldehyde (B1680747) derivative. nih.gov

The primary amine of this compound is ideally suited for this reaction. Condensing it with a salicylaldehyde would produce a Schiff base ligand where the resulting complex's photophysical properties are modulated by the electronic effects of the bromo and benzylphenoxy substituents. Research has shown that such systems can exhibit strong fluorescence and undergo significant changes in their absorption or emission spectra upon binding to specific metal ions like Cu²⁺, Zn²⁺, Al³⁺, and Hg²⁺. nih.gov This makes them valuable as "turn-on" or "turn-off" fluorescent probes for environmental monitoring or biological imaging. The large benzylphenoxy group could also enhance the solubility of the resulting probe in organic media or influence its binding interactions with macromolecules. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-allyl-2-(allyloxy)-5-bromoaniline |

| (–)-Robidanol |

| Aluminum (Al³⁺) |

| Copper (Cu²⁺) |

| Mercury (Hg²⁺) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Benzylphenoxy)-5-bromoaniline, and how can reaction efficiency be assessed?

- Methodology : The synthesis typically involves cross-coupling reactions. A Pd/C-mediated Suzuki coupling (e.g., between 4-benzylphenol derivatives and brominated aniline precursors) is a viable approach . Key steps include:

- Precursor preparation : Bromination of aniline derivatives using NBS (N-bromosuccinimide) under controlled conditions.

- Coupling : Optimize catalyst loading (e.g., 5 mol% Pd/C) and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Efficiency metrics : Monitor reaction progress via TLC/HPLC, and calculate yield and purity using NMR and LCMS .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : After synthesis, employ:

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids. Validate purity via melting point analysis (compare with literature values, e.g., 156–159°C for analogous brominated compounds) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- IR spectroscopy : Identify functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, C-Br ~600 cm⁻¹) using split mull or ATR techniques .

- NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and benzyl groups (δ 4.5–5.0 ppm for CH₂). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- LCMS : Confirm molecular weight (e.g., m/z ~316 [M+H]⁺) and assess fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodology :

- DoE (Design of Experiments) : Vary catalyst type (e.g., PdCl₂ vs. Pd/C), solvent polarity, and temperature in a factorial design.

- Byproduct analysis : Use GC-MS to identify undesired products (e.g., dehalogenated species) and adjust reaction time or reagent stoichiometry .

- Kinetic studies : Perform in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What challenges arise in confirming regioselectivity during electrophilic substitution on the aniline ring?

- Methodology :

- Competitive reactions : Compare bromination outcomes under acidic vs. neutral conditions. Para-substitution is favored in aniline derivatives due to NH₂ directing effects, but steric hindrance from the benzylphenoxy group may alter selectivity .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electron density maps and transition states .

- X-ray crystallography : Resolve crystal structures to confirm substitution patterns, as seen in related nitro-phenyl derivatives .

Q. How can contradictions in spectral data across studies be systematically resolved?

- Methodology :

- Data triangulation : Cross-validate NMR/IR results with independent techniques (e.g., elemental analysis, X-ray diffraction) .

- Batch comparison : Replicate synthesis under reported conditions to identify inconsistencies in solvent purity or catalyst activity .